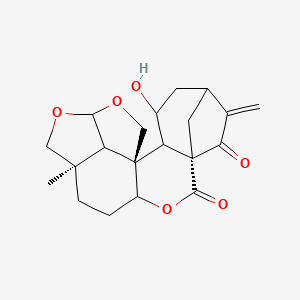![molecular formula C34H42O19 B12428296 Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fortunellin-6’'-beta-D-glucopyranoside typically involves the glycosylation of acacetin. The process includes the following steps:
Glycosylation Reaction: Acacetin is reacted with a glycosyl donor in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of Fortunellin-6’'-beta-D-glucopyranoside involves the extraction and isolation from natural sources, primarily the fruits of Fortunella japonica. The process includes:
Extraction: The fruits are subjected to solvent extraction using solvents like ethanol or methanol.
Isolation: The extract is then subjected to chromatographic separation to isolate the desired compound.
Purification: Further purification is achieved using techniques like HPLC to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Fortunellin-6’'-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The glycosidic bonds in the compound can undergo substitution reactions in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives of acacetin.
Reduction: Formation of reduced derivatives of acacetin.
Substitution: Formation of substituted glycosides.
Aplicaciones Científicas De Investigación
Fortunellin-6’'-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoid glycosides.
Biology: Studied for its potential anti-inflammatory and antioxidant activities, which can be useful in understanding cellular mechanisms and pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of Fortunellin-6’'-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Comparación Con Compuestos Similares
Similar Compounds
Luteolin-7-O-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Apigenin-7-O-glucoside: Known for its anti-inflammatory and anticancer activities.
Kaempferol-3-O-glucoside: Exhibits antioxidant and anti-inflammatory effects.
Uniqueness
Fortunellin-6’'-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and higher potency in certain applications compared to other similar flavonoid glycosides .
Propiedades
Fórmula molecular |
C34H42O19 |
|---|---|
Peso molecular |
754.7 g/mol |
Nombre IUPAC |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O19/c1-12-23(38)26(41)30(45)33(48-12)53-31-28(43)25(40)21(11-47-32-29(44)27(42)24(39)20(10-35)51-32)52-34(31)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1 |
Clave InChI |
DASCYQMWLOATBI-IWBPDURUSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)
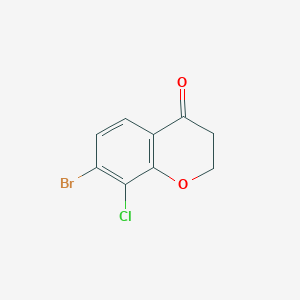

![2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12428239.png)
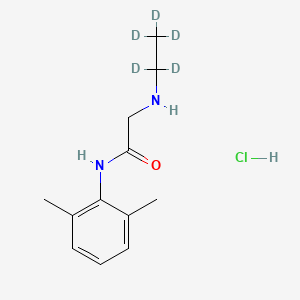
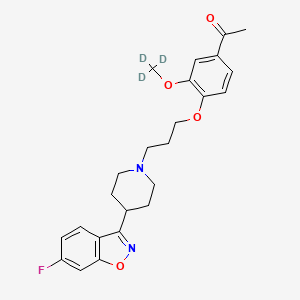
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)

![N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12428257.png)
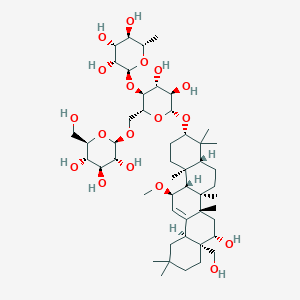
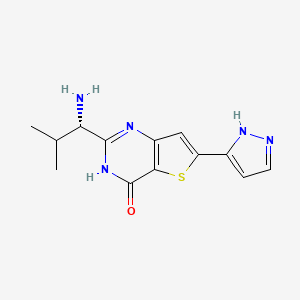
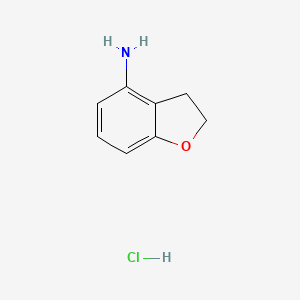
![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
